![molecular formula C7H14ClNO2 B13576833 {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Vorbereitungsmethoden
The synthesis of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves several steps. One common synthetic route includes the catalytic asymmetric Rautenstrauch reaction, which provides the intermediate with good enantiocontrol . Industrial production methods often involve the use of palladium-catalyzed reactions of aziridines and photochemical transformations .
Analyse Chemischer Reaktionen
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, it is used in drug discovery due to its bioactive properties. Industrial applications include the valorization of biomass-derived compounds through photochemical transformations .
Wirkmechanismus
The mechanism of action of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is unique compared to other similar compounds due to its specific structure and synthetic potential. Similar compounds include other members of the 2-azabicyclo[3.2.1]octane family, such as 8-azabicyclo[3.2.1]octane and 6-methyl-6-azabicyclo[3.2.1]octan-3-one .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-7-3-6(8-4-7)1-2-10-7;/h6,8-9H,1-5H2;1H |
InChI-Schlüssel |
ZMHAOYAKLXAWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC1NC2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


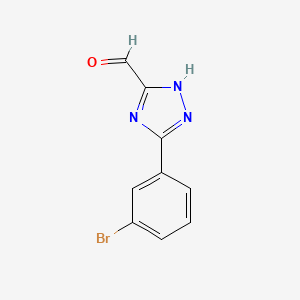
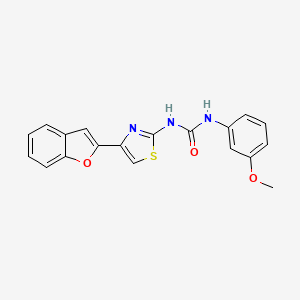
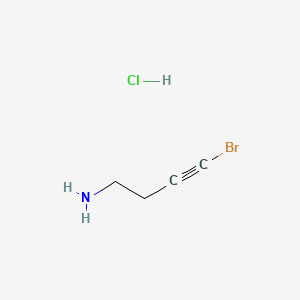

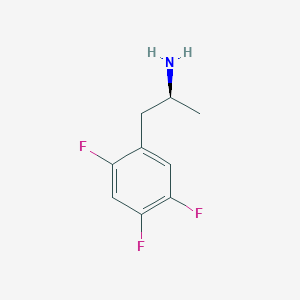
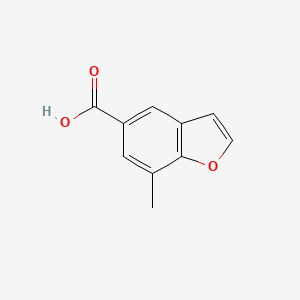
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

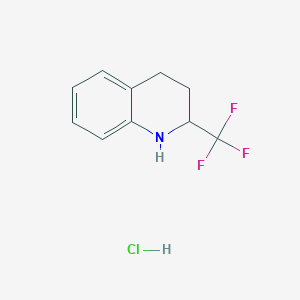

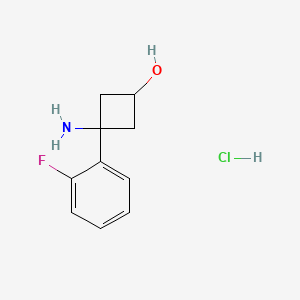
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
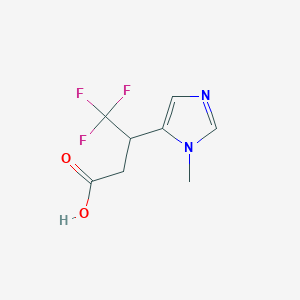
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
